3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one
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Overview
Description
3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one is an organic compound belonging to the class of isobenzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of butyl-substituted benzaldehyde and a suitable cyclizing agent under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Exploration as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-5,7a-dihydroisobenzofuran-1(4H)-one can be compared with other isobenzofuran derivatives such as:
- 3-Methyl-5,7a-dihydroisobenzofuran-1(4H)-one
- 3-Ethyl-5,7a-dihydroisobenzofuran-1(4H)-one
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-butyl-5,7a-dihydro-4H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,10H,2-4,6,8H2,1H3 |
InChI Key |
WWOMTNSNQKMSBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2CCC=CC2C(=O)O1 |
Origin of Product |
United States |
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